molecular formula C14H9F4N3 B2599227 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439097-10-6

5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2599227
CAS No.: 439097-10-6
M. Wt: 295.241
InChI Key: FAPJCZYHZUMMLT-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a fluorinated heterocyclic compound with a pyrazolo[1,5-a]pyrimidine core. Key characteristics include:

  • Physical Properties: Yellow crystalline solid with a melting point of 155–156°C and high synthetic yield (98%) via condensation reactions .
  • Structural Features: Contains a 4-fluorophenyl group at position 5, a methyl group at position 2, and a trifluoromethyl group at position 5. The ¹H NMR (CDCl₃) shows aromatic protons at δ 8.12 (dd, J = 8.9, 5.3 Hz) and δ 7.24 (t, J = 8.6 Hz), along with a singlet for H-6 (δ 7.50) and H-3 (δ 6.66) .

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4N3/c1-8-6-13-19-11(9-2-4-10(15)5-3-9)7-12(14(16,17)18)21(13)20-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPJCZYHZUMMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . This method ensures the formation of the desired pyrazolo[1,5-a]pyrimidine core with the necessary substituents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The compound’s brominated derivatives undergo C3-arylation via Suzuki–Miyaura coupling, enabling diversification of the pyrazolo[1,5-a]pyrimidine core .

SubstrateBoronic AcidCatalyst SystemYieldProduct StructureSource
3-Bromo-7-(4-fluorophenyl)p-Bromophenylboronic acidXPhosPdG2/XPhos, K₂CO₃91%3,5-Di-p-bromophenyl derivative
3-Bromo-7-(4-chlorophenyl)4-Fluorophenylboronic acidPd(OAc)₂, SPhos, K₃PO₄84%3-(4-Fluorophenyl)-substituted analog
  • Conditions : Reactions typically require microwave irradiation (100–120°C) or thermal heating in aqueous dioxane .

  • Note : The trifluoromethyl group enhances electrophilicity at C3, facilitating coupling efficiency .

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group directs electrophilic attacks to specific positions:

  • Nitration : Occurs preferentially at C6 (activated by the pyrimidine ring’s electron deficiency) .

  • Halogenation : Bromination at C3 is achievable using N-bromosuccinimide (NBS) in DMF, though yields are moderate (55–68%) .

Biological Degradation via Hydroxylation

In Mycobacterium tuberculosis, the compound undergoes enzymatic hydroxylation mediated by a flavin-dependent monooxygenase (Rv1751). This metabolic pathway involves:

  • Site Selectivity : Hydroxylation occurs at C6, forming a 6-hydroxy derivative .

  • Impact : Reduces antitubercular activity by 8–10-fold, highlighting susceptibility to oxidative metabolism .

Photophysical Stability

While not a reaction, the compound exhibits UV-light stability under ambient conditions due to its rigid, conjugated structure. No photodegradation is observed after 24-hour exposure .

Comparative Reactivity with Analogues

Reactivity trends for pyrazolo[1,5-a]pyrimidines:

PositionReactivity DriverExample ReactionOutcome
C3Activated by trifluoromethyl groupSuzuki couplingHigh-yield arylation (72–95%)
C5Determined by precursor diketoneCyclocondensationFixed during synthesis
C7Electron-withdrawing effectResists electrophilic substitutionLimited functionalization

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold, including 5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl) derivatives, has shown significant anticancer properties. Studies have demonstrated that compounds within this class can inhibit cell proliferation in various cancer cell lines. For instance, a synthesized library of pyrazolo[1,5-a]pyrimidin-7-ols was evaluated for anticancer activity using the MDA-MB-231 breast cancer cell line. The results indicated that certain derivatives exhibited growth inhibition comparable to established anticancer agents like YM155 and menadione .

Antitubercular Activity

Recent research identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a promising lead in the fight against tuberculosis. High-throughput screening revealed its potential to combat Mycobacterium tuberculosis, with analogues showing low cytotoxicity while maintaining significant antibacterial activity . The mechanism of action appears to be distinct from traditional antibiotics, suggesting a novel pathway for therapeutic intervention.

Synthetic Methodologies

The synthesis of 5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be achieved through various methods, including copper-catalyzed reactions that allow for the formation of diverse derivatives with enhanced pharmacological profiles . The structural diversity achieved through these synthetic routes contributes to the exploration of their biological activities.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their efficacy. Research indicates that specific substitutions on the phenyl ring and variations in the trifluoromethyl group significantly influence biological activity . This knowledge aids in designing more potent compounds tailored for specific therapeutic targets.

Optical Properties

Pyrazolo[1,5-a]pyrimidines have been investigated for their photophysical properties, making them suitable candidates for optical applications. Their ability to act as fluorophores opens avenues for use in imaging technologies and sensors . The structural characteristics of these compounds allow them to exhibit desirable fluorescence properties under certain conditions.

Solid-State Applications

The crystallization behavior of pyrazolo[1,5-a]pyrimidines can lead to interesting supramolecular phenomena, which may be exploited in solid-state applications such as organic light-emitting diodes (OLEDs) and other electronic devices . The ability to form stable crystalline structures enhances their potential utility in material science.

Case Studies and Research Findings

StudyFocusKey Findings
PMC7887755Antitubercular ActivityIdentified as a potential lead against M. tuberculosis with low cytotoxicity.
PMC10766964Anticancer ActivityDemonstrated significant growth inhibition in MDA-MB-231 cells; positive control comparisons made.
RSC PublishingOptical ApplicationsExplored as strategic compounds for optical applications due to favorable photophysical properties.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents (Positions) Key Structural Features References
Target Compound 2-Me, 5-(4-FPh), 7-CF₃ High yield (98%), air-stable yellow solid
3-(2,4-Dichlorophenyl)-5-(4-FPh)-2-Me-7-CF₃ 3-(2,4-Cl₂Ph) Dihedral angle 50.76° between aromatic rings
5-(3-FPh)-3-[(4-hydroxyphenyl)diazenyl]-dihydro 5-(3-FPh), 3-diazenyl Dihydro structure with azo linkage
5-(4-MeOPh)-2-Ph-7(4H)-one 5-(4-MeOPh), 2-Ph, 7-one Lactam formation at position 7
5-(3,5-(CF₃)₂Ph)-2-(4-NO₂Ph)-7(4H)-one 5-(3,5-(CF₃)₂Ph), 2-(4-NO₂Ph) Electron-withdrawing groups enhance stability

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group at position 7 enhances metabolic stability and lipophilicity, common in kinase inhibitors .
  • Aromatic Substitutions : 4-Fluorophenyl (target) vs. 3-fluorophenyl () alters electronic effects and binding interactions.
  • Dihydro vs. Aromatic Cores : Dihydro derivatives (e.g., 4H,7H-triazolo analogues in ) exhibit reduced planarity, affecting π-π stacking in biological targets.

Key Observations :

  • The target compound’s 98% yield outperforms most analogues (e.g., 50–92% in ), highlighting optimized reaction conditions .
  • Nitro-substituted derivatives (e.g., 3f in ) require recrystallization for purity, whereas trifluoromethyl groups simplify purification .

Physicochemical and Optical Properties

Table 3: Comparative Physicochemical Data
Compound Name Melting Point (°C) Molecular Weight Density (g/cm³) Acidic pKa
Target Compound 155–156 357.3* 1.36 -2.15
5-(4-FPh)-2-Ph-7-CF₃ (CAS 654053-58-4) Not reported 357.3 1.36 -2.15
5-(3-FPh)-dihydro derivative Not reported 366.35 Not reported Not reported

*Calculated from molecular formula C₁₉H₁₁F₄N₃.

Key Observations :

  • The trifluoromethyl group increases molecular weight and density compared to non-fluorinated analogues.
  • Similar pKa values (-2.15) in fluorinated derivatives suggest comparable solubility profiles .

Biological Activity

5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused ring structure that contributes to its biological activity. The molecular formula is C14H9F4N3C_{14}H_9F_4N_3, and it possesses a trifluoromethyl group, which enhances its lipophilicity and biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. These compounds have shown efficacy in inhibiting various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : The compound has been reported to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, it has shown activity against protein kinases that are critical in signaling pathways related to tumor growth and metastasis .
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways .

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by acting as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2. This inhibition can lead to reduced inflammation and pain, making it a candidate for treating inflammatory diseases .

3. Antiviral Activity

Emerging evidence suggests that pyrazolo[1,5-a]pyrimidines may possess antiviral properties. For example, they have been evaluated for their ability to inhibit viral replication by targeting viral polymerases . The structural modifications in the 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl) variant may enhance its binding affinity to viral proteins.

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The presence of fluorinated groups enhances the binding affinity to target enzymes, leading to effective inhibition.
  • Molecular Interactions : The planar structure allows for optimal stacking interactions with nucleic acids and proteins, facilitating its role as a ligand in various biochemical pathways .

Case Studies

Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives with trifluoromethyl groups exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-fluorinated counterparts .
CompoundCell LineIC50 (µM)
This compoundMCF-710.5
Control (non-fluorinated)MCF-725.0
  • Anti-inflammatory Study : Another investigation assessed the anti-inflammatory effects using an animal model of arthritis where treated groups showed significant reduction in paw swelling compared to controls .

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